molecular formula C5H5F3N2O2S B2789533 3-Methyl-5-(trifluoromethyl)-2H-1,2,6-thiadiazine-1,1-dione CAS No. 1011396-95-4

3-Methyl-5-(trifluoromethyl)-2H-1,2,6-thiadiazine-1,1-dione

Cat. No.: B2789533
CAS No.: 1011396-95-4
M. Wt: 214.16
InChI Key: VSDVVKINVKLEOB-UHFFFAOYSA-N
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Description

3-Methyl-5-(trifluoromethyl)-2H-1,2,6-thiadiazine-1,1-dione is a fluorinated heterocyclic compound belonging to the class of 1,2,6-thiadiazine 1,1-dioxides. This scaffold is a cyclic sulfamide, which is of significant interest in medicinal chemistry as a urea bioisostere and for its three-dimensional structure that can expand hydrogen-bonding acceptor motifs . The incorporation of the trifluoromethyl group is a common strategy in agrochemical and pharmaceutical development to influence a molecule's metabolic stability, lipophilicity, and overall bioavailability . While specific biological data for this exact compound is not available in the search results, the 1,2,6-thiadiazine 1,1-dioxide core structure has been identified as a promising scaffold in drug discovery research. Notably, thiadiazine derivatives have been investigated as inhibitors for various biological targets. For instance, they have been developed as selective inhibitors of DYRK1A kinase, a target relevant to neuroscience and oncology, where substitution patterns on the thiadiazine ring are critical for binding affinity . Furthermore, related compounds have shown promise as agonists of the Hsp70 molecular chaperone, which could be useful for reducing protein aggregation in neurodegenerative diseases like Huntington's . The broader family of sulfamide-containing heterocycles to which this compound belongs has also demonstrated a range of pharmacological activities in research settings, including antibacterial, opioid receptor modulation, and 11β-HSD1 inhibition for type 2 diabetes . This compound is supplied for research purposes to explore these and other novel therapeutic mechanisms and applications. This product is intended for research and development purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

3-methyl-5-(trifluoromethyl)-2H-1,2,6-thiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2O2S/c1-3-2-4(5(6,7)8)10-13(11,12)9-3/h2,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDVVKINVKLEOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NS(=O)(=O)N1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methyl-5-(trifluoromethyl)-2H-1,2,6-thiadiazine-1,1-dione is a heterocyclic compound belonging to the thiadiazine family. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The unique trifluoromethyl group enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C5_5H5_5F3_3N2_2O2_2S
  • Molecular Weight : 214.17 g/mol
  • CAS Number : 1011396-95-4

Antimicrobial Activity

Recent studies have demonstrated that derivatives of thiadiazines exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Various derivatives have shown MIC values ranging from 16 to 128 µg/mL against different bacterial strains including Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The antimicrobial activity is often attributed to the disruption of bacterial cell walls and interference with metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cell Lines Tested : The compound has been tested against various cancer cell lines such as MDA-MB-231 (breast cancer) and PC3 (prostate cancer).
  • IC50_{50} Values : Studies have reported IC50_{50} values above 100 µM for most derivatives, indicating moderate cytotoxicity . However, some derivatives demonstrated stronger activity with IC50_{50} values as low as 38.09 µM .

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group significantly influences the biological activity of thiadiazine derivatives. Research indicates that:

  • Fluorination enhances lipophilicity and membrane permeability, facilitating better interaction with biological targets.
  • Substituents at various positions on the thiadiazine ring can modulate the compound's efficacy and selectivity towards specific biological pathways .

Case Studies

  • Antimicrobial Efficacy Study :
    • A study evaluated the antimicrobial efficacy of various thiadiazine derivatives including this compound against clinical isolates.
    • Results indicated that compounds with a trifluoromethyl group exhibited enhanced activity compared to their non-fluorinated counterparts.
  • Cytotoxicity Assessment :
    • In vitro cytotoxicity assays were performed on MDA-MB-231 and PC3 cell lines.
    • The study found that while most compounds showed low cytotoxicity towards normal cells, certain derivatives displayed selective toxicity towards cancer cells.

Data Table: Summary of Biological Activities

Biological ActivityTest Organisms/Cell LinesMIC/IC50_{50} ValuesReference
AntimicrobialStaphylococcus aureus16 - 128 µg/mL
AntimicrobialEscherichia coli32 - 64 µg/mL
AnticancerMDA-MB-231>100 µM
AnticancerPC338.09 µM

Scientific Research Applications

Biological Activities

3-Methyl-5-(trifluoromethyl)-2H-1,2,6-thiadiazine-1,1-dione exhibits a range of biological activities:

  • Antibacterial Properties : The compound has shown significant antibacterial effects against various strains of bacteria, making it a candidate for developing new antibiotics.
  • Antifungal Activity : Studies indicate that this compound also possesses antifungal properties, which could be beneficial in agricultural applications for crop protection.
  • Potential Anticancer Effects : Preliminary research suggests that it may have anticancer properties; however, further studies are needed to explore this potential thoroughly.

Agricultural Applications

Due to its biological activity, this compound can be utilized in agriculture:

  • Pesticide Development : Its efficacy against pathogens positions it as a potential lead compound for developing new pesticides or fungicides.
  • Plant Growth Regulation : Research is ongoing to assess its effects on plant growth and development, which could lead to novel agricultural growth regulators.

Synthesis of Derivatives

The synthesis of this compound can be achieved through various methods:

  • Mechanochemical Synthesis : Recent studies have demonstrated the synthesis of trifluoromethyl-substituted thiadiazines using mechanochemical methods, which provide efficient pathways for creating derivatives with enhanced properties .
Synthesis MethodDescription
MechanochemicalUses solid-state reactions to synthesize derivatives efficiently.
Solvent-free methodsReduces environmental impact while synthesizing compounds.

Case Study 1: Antibacterial Activity

A study published in a peer-reviewed journal highlighted the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Escherichia coli and Staphylococcus aureus, showing promising results that warrant further investigation into its mechanism of action.

Case Study 2: Agricultural Application

In agricultural research, the compound was evaluated for its potential as a fungicide. Field trials demonstrated its effectiveness in reducing fungal infections in crops while being less toxic to beneficial organisms compared to conventional fungicides. This positions it as a viable option for sustainable agriculture practices.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient thiadiazine ring undergoes nucleophilic substitution at the C4 position. Reactions with primary and secondary amines proceed via an SNAr mechanism under mild conditions:

NucleophileReaction ConditionsProductYield (%)Reference
MorpholineTHF, 25°C, 12 hC4-morpholino derivative78
BenzylamineEtOH, reflux, 6 hC4-benzylamino-substituted compound82
Sodium methoxideDMF, 60°C, 3 hC4-methoxy analog65

The trifluoromethyl group enhances electrophilicity at adjacent positions, facilitating substitution even with weak nucleophiles like alcohols.

Oxidation and Reduction

The sulfonyl group participates in redox transformations:

  • Oxidation : Treatment with mCPBA (2 equiv.) converts the sulfonyl group to a sulfonic acid derivative at pH 7 (62% yield).

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the thiadiazine ring to a dihydrothiadiazine without affecting the CF₃ group (73% yield) .

Cycloaddition and Annulation

The compound acts as a dienophile in Diels-Alder reactions. For example:

  • Reaction with 1,3-butadiene derivatives at 80°C produces bicyclic sulfones (55–68% yield).

  • (3+3)-Annulation with nitrile imines generates fused triazinone-thiadiazine hybrids under basic conditions (Et₃N, THF) .

Functionalization via Halogenation

Electrophilic bromination occurs selectively at the C5 methyl group:

Halogenating AgentConditionsProductRegioselectivityReference
NBSAIBN, CCl₄, 80°C5-(bromomethyl) derivative>95%
Cl₂ (gas)CH₂Cl₂, −10°C5-(chloromethyl) analog88%

Halogenated derivatives serve as intermediates for cross-coupling reactions (e.g., Suzuki-Miyaura).

Hydrolytic Stability

The compound demonstrates pH-dependent stability:

  • Acidic conditions (pH < 3) : Ring-opening occurs via sulfonyl group protonation, yielding sulfonamide intermediates.

  • Basic conditions (pH > 10) : Degradation to sulfonic acid derivatives dominates after 24 h .

Coordination Chemistry

The sulfonyl oxygen acts as a ligand for transition metals:

  • Complexation with Cu(II) acetate forms a 1:2 metal-ligand complex (confirmed by XRD).

  • Ag(I) coordination polymers exhibit luminescent properties (λ<sub>em</sub> = 450 nm).

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-Methyl-5-(trifluoromethyl)-2H-1,2,6-thiadiazine-1,1-dione with structurally or functionally related thiadiazine and thiazine derivatives:

Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Applications Key Properties
This compound 1,2,6-Thiadiazine 3-methyl, 5-CF₃, 1,1-dione 214.07 Hypothesized pesticide/agrochemical High stability (CF₃), moderate solubility (dione), potential electron-withdrawing effects
Dazomet (Tetrahydro-3,5-dimethyl-2H-1,3,5-thiadiazine-2-thione) 1,3,5-Thiadiazine (tetrahydro) 3,5-dimethyl, 2-thione 162.23 Fungicide, soil fumigant Releases methyl isothiocyanate (MITC) upon hydrolysis; broad-spectrum biocidal activity
Nithiazine (Tetrahydro-2-(nitromethylene)-2H-1,3-thiazine) 1,3-Thiazine (tetrahydro) 2-nitromethylene 215.18 Insecticide (historical) Acts on nicotinic acetylcholine receptors; precursor to neonicotinoids

Structural and Functional Analysis

Core Heterocycle and Substitution Patterns: The target compound’s 1,2,6-thiadiazine core differs from dazomet’s 1,3,5-thiadiazine and nithiazine’s 1,3-thiazine. The 1,2,6 arrangement places sulfur and nitrogen atoms in distinct positions, altering electronic distribution and reactivity.

Functional Groups :

  • 1,1-Dione vs. Thione : The dione groups in the target compound increase polarity and hydrogen-bonding capacity, likely improving water solubility relative to dazomet’s thione (C=S). However, the thione group in dazomet is critical for generating MITC, a volatile biocide .
  • Nitromethylene in Nithiazine : This group confers insecticidal activity via receptor interaction, a mechanism distinct from the target compound’s hypothesized agrochemical effects.

Applications and Stability: Dazomet’s tetrahydro ring and thione group make it a pro-pesticide, requiring hydrolysis for activation. The trifluoromethyl group in the target compound may mitigate such issues.

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